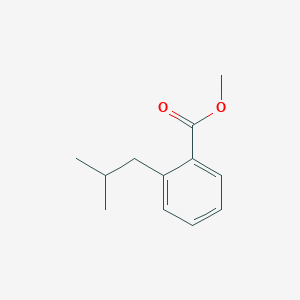
Methyl 2-(2-methylpropyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-methylpropyl)benzoate” is a chemical compound with the molecular weight of 192.26 . It is also known by its IUPAC name “methyl 2-isobutylbenzoate” and has the InChI code "1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3" .
Synthesis Analysis
The synthesis of “this compound” or similar compounds like Methyl Benzoates typically involves the esterification of benzoic acid with methanol using an acidic catalyst . The reaction reaches equilibrium by shifting towards the products after refluxing for one hour .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring connected to an ester functional group . The ester functional group is formed by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Engineering
A study by Johnstone et al. (2010) highlights the use of pressure as a tool in crystal engineering, demonstrating how a structure with high Z′ (number of molecules in the asymmetric unit) can transform under high pressure. This research showcases the potential of Methyl 2-(2-methylpropyl)benzoate derivatives in understanding and manipulating crystal structures for advanced materials development Johnstone et al., 2010.
Spectroelectrochemical Characterisation
Almeida et al. (2017) synthesized a derivative of this compound combined with Methyl Red azo dye for electrochromic applications. This study underscores the compound's utility in developing advanced materials with potential applications in displays, smart windows, and sensors Almeida et al., 2017.
Biopesticide Development
Research by Mostafiz et al. (2018) demonstrates Methyl benzoate's insecticidal and repellent activities against Bemisia tabaci, a significant crop pest. This study indicates the potential of this compound derivatives in developing environmentally friendly biopesticides Mostafiz et al., 2018.
Green Chemistry
Oliveira et al. (2009) reported a clean, one-step catalytic esterification process of primary alcohols to Methyl esters using molecular oxygen and a gold nanoparticle catalyst. This green chemistry approach could utilize this compound derivatives in synthesizing esters, highlighting its role in sustainable chemical processes Oliveira et al., 2009.
Corrosion Inhibition
Arrousse et al. (2021) explored the synthesis of this compound derivatives for their application in inhibiting corrosion of mild steel in acidic media. This study emphasizes the compound's potential in protecting industrial materials against corrosion, offering a pathway towards the development of novel corrosion inhibitors Arrousse et al., 2021.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in the synthesis of other bioactive compounds .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been found to have various effects, including antimicrobial activity and potential antidepressant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(2-methylpropyl)benzoate. For example, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds in the environment .
Eigenschaften
IUPAC Name |
methyl 2-(2-methylpropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHLORVMFJDZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

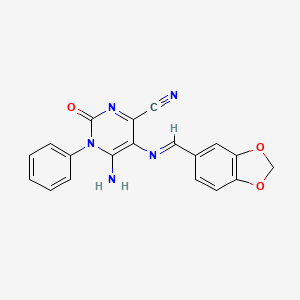
![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)
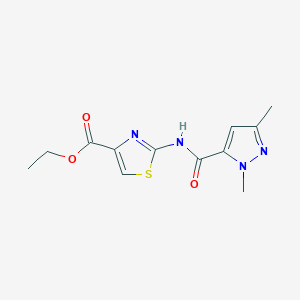
![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)
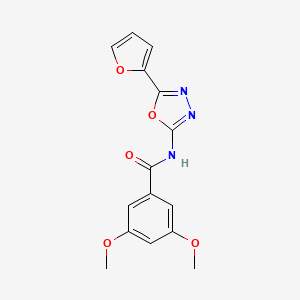
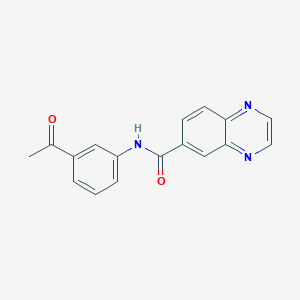
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)
![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)
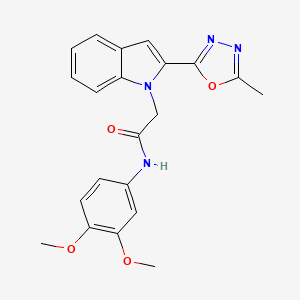
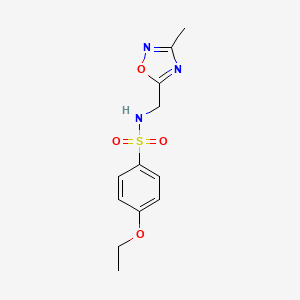
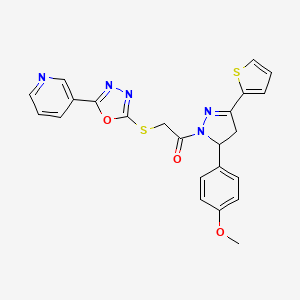
![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)
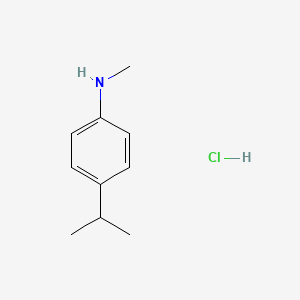
![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)